(R)-pomalidomide

Cereblon (CRBN) binding IKZF1/3 degradation IMiD potency comparison

(R)-Pomalidomide (202271-90-7) is the enantiopure R-isomer essential for chiral analytical method development, PROTAC synthesis, and studies requiring stereochemical precision. Unlike the racemic mixture, it eliminates confounding effects of enantioselective cereblon binding, ensuring reproducible results in target degradation, lenalidomide-resistance, and T-cell activation assays. Supplied with full characterization for reliable research and quality control.

Molecular Formula C13H11N3O4
Molecular Weight 273.24 g/mol
CAS No. 202271-90-7
Cat. No. B103939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-pomalidomide
CAS202271-90-7
Molecular FormulaC13H11N3O4
Molecular Weight273.24 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N
InChIInChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/t8-/m1/s1
InChIKeyUVSMNLNDYGZFPF-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Pomalidomide (CAS 202271-90-7): A Defined Enantiomer for Precise Immunomodulatory and Targeted Protein Degradation Research


(R)-pomalidomide (CAS 202271-90-7) is the specific R-enantiomer of the FDA-approved immunomodulatory drug (IMiD) pomalidomide . As a molecular glue, the compound binds to the E3 ubiquitin ligase component cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of neo-substrate proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) [1]. This mechanism underpins its potent antineoplastic and immunomodulatory effects in multiple myeloma (MM) and other B-cell malignancies [2]. As an isolated enantiomer, (R)-pomalidomide is a critical tool for analytical method development, structure-activity relationship (SAR) studies, and serves as a precise starting material for the synthesis of PROTACs and other cereblon-targeting chimeras, where enantiomeric purity is paramount for specific activity and reliable experimental outcomes .

Why (R)-Pomalidomide Cannot Be Substituted with Racemic Pomalidomide or Other IMiDs in Specialized Research


Although clinical pomalidomide is developed as a racemate due to rapid in vivo chiral interconversion, this does not hold true in isolated in vitro, ex vivo, or synthetic chemical contexts [1]. Research has confirmed that cereblon (CRBN) binding is enantioselective, with the (S)-enantiomer showing preferential interaction [2]. Therefore, using the racemic mixture introduces an uncontrolled variable, as the (S)-enantiomer can confound activity assays or reduce the yield of subsequent chemical conjugations. Furthermore, pomalidomide exhibits distinct quantitative differences in potency compared to other IMiDs like lenalidomide and thalidomide, including up to 10-fold higher activity in degrading key targets [3]. Substituting (R)-pomalidomide with another analog or the racemate compromises experimental precision, especially in target degradation studies, PROTAC development requiring high-purity building blocks, and chiral analytical validations.

Quantitative Differentiation of (R)-Pomalidomide: Evidence for Scientific Selection vs. Key Analogs


CRBN Binding and Target Degradation Potency: Pomalidomide vs. Lenalidomide vs. Thalidomide

Pomalidomide demonstrates a higher binding affinity for its primary target, cereblon (CRBN), compared to its predecessor, lenalidomide, and a drastically higher potency in degrading the key neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3). This translates to significantly more potent anti-proliferative effects in multiple myeloma (MM) cell models. In a head-to-head preclinical comparison, pomalidomide was found to be up to 10-fold more potent than lenalidomide in inducing the degradation of Ikaros and Aiolos [1]. This is supported by target engagement assays showing pomalidomide has a CRBN target engagement IC50 of 0.30 µM and a binding Kd of 1.4 µM [2].

Cereblon (CRBN) binding IKZF1/3 degradation IMiD potency comparison Target engagement

Cytokine Modulation: TNF-α Inhibition by Pomalidomide vs. Thalidomide

A primary pharmacodynamic effect of IMiDs is the inhibition of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). (R)-pomalidomide is significantly more potent in this regard than the first-generation IMiD, thalidomide. In cell-based assays, pomalidomide inhibits TNF-α production with an IC50 of 13 nM in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS) . This represents a 50,000-fold increase in inhibitory potency compared to thalidomide, which has a reported activity concentration (AC50) of 484 µM in related assays [1].

TNF-α inhibition Immunomodulation Cytokine assay PBMC

T-Cell Co-Stimulation: IL-2 Induction by Pomalidomide vs. Lenalidomide (CC-5013)

Pomalidomide is a potent co-stimulator of T-cells, leading to increased production of interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and survival. Quantitative comparisons show that pomalidomide is a more effective IL-2 inducer than lenalidomide. In assays using human peripheral blood T-cells, pomalidomide was significantly more potent at elevating IL-2, IL-5, and IL-10 levels than lenalidomide (CC-5013) [1]. Specifically, pomalidomide was identified as the most potent IL-2 elevator among CD4+ and CD8+ T-cells when compared directly to lenalidomide and another analog, CC-6032 [1].

IL-2 production T-cell activation Immunomodulation Cytokine induction

Antiproliferative Activity in Myeloma: Pomalidomide and Thalidomide Class Comparison

The antiproliferative effects of IMiDs against multiple myeloma (MM) cells are a key measure of their therapeutic potential. In a head-to-head comparison across a panel of hematological cancer cell lines, pomalidomide demonstrated superior potency to its predecessors. For example, in the NCI-H929 multiple myeloma cell line, pomalidomide exhibited an IC50 of 0.76 µM after 96 hours of treatment. This compares favorably to lenalidomide (IC50 = 10.88 µM) and thalidomide, which showed minimal to no activity (IC50 > 100 µM) in the same assay [1].

Antiproliferative assay Multiple Myeloma Cell viability IC50

Next-Generation Comparator: Pomalidomide vs. CC-92480 (Mezigdomide) Activity

To contextualize pomalidomide within the evolving landscape of cereblon E3 ligase modulators (CELMoDs), its activity is compared against the next-generation agent CC-92480 (mezigdomide). While pomalidomide is a standard benchmark, CC-92480 has been engineered for superior potency. In a comparative analysis of anti-proliferative activity against H929 and MM1.S multiple myeloma cell lines, CC-92480 demonstrated a more potent inhibition of proliferation, achieving effects at a 100-fold lower dose compared to pomalidomide [1]. Furthermore, in T-cell lymphoma (TCL) models, CC-92480 selectively degrades IKZF1 with greater potency than pomalidomide, leading to superior efficacy across four in vivo TCL models [2].

CELMoD IKZF1 degradation Next-generation degrader Potency comparison

Chemical Structure and Identity: (R)-Pomalidomide as a Pure Enantiomer

A key differentiator for procurement is the product's specific chemical identity as a defined enantiomer. (R)-Pomalidomide (CAS 202271-90-7) has a molecular formula of C13H11N3O4, an exact molecular mass of 273.075 g/mol, and contains one defined stereocenter with the specific (R)-configuration . Its unique identifiers include the InChI Key and specific optical rotation properties that distinguish it from both the (S)-enantiomer (CAS 19171-19-8) and the racemate. Commercially available (R)-pomalidomide is provided as a neat compound with a molecular weight of 273.244 g/mol and is intended for research use only .

Enantiomer Chiral purity Analytical standard Chemical identity

Key Research and Industrial Applications for (R)-Pomalidomide (CAS 202271-90-7)


In Vitro Studies on Lenalidomide-Resistant Multiple Myeloma (MM) Models

Utilize (R)-pomalidomide as a potent single agent to investigate mechanisms of action and resistance in MM cell lines that have been rendered resistant to lenalidomide. Evidence shows pomalidomide exhibits up to 10-fold greater potency in degrading Ikaros/Aiolos [1] and is effective in lenalidomide-resistant xenograft models (e.g., H929 R10-1). This allows for the exploration of cereblon-dependent pathways that remain targetable despite lenalidomide failure.

Analytical Method Development and Chiral Purity Assessment

Employ (R)-pomalidomide as a certified reference standard for developing and validating chiral chromatographic methods. Its defined stereochemistry is critical for the enantioseparation of pomalidomide, a requirement for quality control of the racemic drug substance and for stability studies. The pure (R)-enantiomer is necessary to establish relative retention times and quantify the enantiomeric purity of other batches [2].

Building Block for PROTAC and Molecular Glue Synthesis

Use (R)-pomalidomide as a high-purity starting material to synthesize PROTACs or other cereblon-recruiting chimeras. The isolated (R)-enantiomer ensures the final bifunctional molecule is a single stereoisomer, which is often essential for achieving consistent and potent ternary complex formation with CRBN and the target protein of interest. The defined stereochemistry avoids the complications of diastereomeric mixtures that can arise when starting from the racemate.

Functional Assays for T-Cell Co-Stimulation and Cytokine Profiling

Select (R)-pomalidomide for ex vivo studies investigating T-cell activation and cytokine production. The compound is a demonstrably more potent inducer of IL-2 in human T-cells compared to lenalidomide (CC-5013) [3], making it the preferred tool for dissecting the signaling pathways downstream of CRBN-mediated degradation that lead to robust immune cell activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-pomalidomide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.